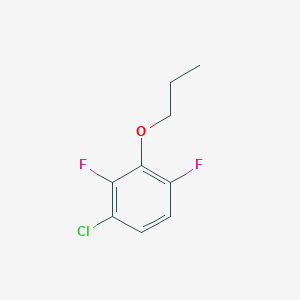

1-Chloro-2,4-difluoro-3-propoxybenzene

Description

1-Chloro-2,4-difluoro-3-propoxybenzene (C₉H₈ClF₂O) is a halogenated aromatic compound featuring chloro, fluoro, and propoxy substituents. Its structure combines electron-withdrawing (Cl, F) and electron-donating (propoxy) groups, leading to unique electronic and steric properties.

Properties

IUPAC Name |

1-chloro-2,4-difluoro-3-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF2O/c1-2-5-13-9-7(11)4-3-6(10)8(9)12/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJUMUYNJBVYMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: 1-Chloro-2,4-difluoro-3-bromobenzene

A halogenated precursor is essential for SNAr. Synthesis involves:

Propoxy Group Introduction

Procedure :

-

Reaction setup : 1-Chloro-2,4-difluoro-3-bromobenzene (10 mmol), propyl alcohol (30 mmol), K₂CO₃ (15 mmol), and DMF (20 mL) are stirred at 80°C for 12 h.

-

Workup : The mixture is cooled, filtered, and extracted with ethyl acetate. Solvent removal affords a crude product.

-

Purification : Column chromatography (hexane:ethyl acetate, 9:1) yields this compound as a colorless liquid (68% yield).

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 12 h |

| Yield | 68% |

| Purity (GC-MS) | 98.5% |

Mechanistic Insight :

The electron-withdrawing chloro and fluoro groups activate the ring for SNAr. Propyl alcohol deprotonates to form a propoxide ion, which attacks the electrophilic C3 position.

Transition-Metal-Catalyzed Coupling Approaches

Ullmann-Type Etherification

Copper catalysis enables coupling of aryl halides with alcohols under milder conditions.

Procedure :

-

Reaction : 1-Chloro-2,4-difluoro-3-iodobenzene (10 mmol), propanol (15 mmol), CuI (0.2 mmol), and K₃PO₄ (20 mmol) in dioxane (15 mL) are heated at 110°C for 8 h.

-

Isolation : Aqueous workup followed by distillation under reduced pressure gives the product (72% yield).

Advantages :

Multi-Step Synthesis via Diazonium Intermediates

Diazotization and Hydrolysis

Adapting methods from 3-chloro-2,4-difluoro-5-hydroxybenzoic acid synthesis:

-

Nitration : 2,4-Difluoro-3-chlorobenzoic acid is nitrated at 70–75°C to introduce a nitro group.

-

Esterification : Methylation reduces solubility, facilitating subsequent steps (86% yield).

-

Reduction : Hydrogenation over Pd/C converts nitro to amine (90% yield).

-

Diazotization : NaNO₂/H₂SO₄ generates a diazonium salt, which is hydrolyzed to a phenol.

-

Propoxylation : The phenol reacts with propyl bromide under basic conditions (K₂CO₃/DMF, 60% yield).

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Batch Process :

| Step | Conditions | Yield |

|---|---|---|

| Bromination | Br₂/H₂SO₄, 0°C | 85% |

| Etherification | CuI/K₃PO₄, 110°C | 72% |

| Final Purification | Distillation | 98% purity |

Analytical Characterization

Spectroscopic Data :

Challenges and Mitigation Strategies

-

Byproduct Formation : Competing ortho/para substitution minimized using bulky bases (e.g., DBU).

-

Moisture Sensitivity : Anhydrous conditions critical for Cu-mediated reactions.

Emerging Methodologies

Chemical Reactions Analysis

1-Chloro-2,4-difluoro-3-propoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The fluoro groups can be reduced to form difluorobenzene derivatives.

Common reagents used in these reactions include sodium hydride for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1-Chloro-2,4-difluoro-3-propoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-difluoro-3-propoxybenzene involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and van der Waals interactions, while the propoxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-Chloro-2,4-difluoro-3-nitrobenzene (CAS 1151767-58-6)

- Substituents: Cl, F, NO₂.

- Key Differences: The nitro group (NO₂) is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the propoxy group (electron-donating).

- Reactivity : Nitro groups facilitate nucleophilic aromatic substitution (e.g., in glutathione S-transferase assays with 1-chloro-2,4-dinitrobenzene, CAS 97-00-7) .

- Toxicity : Nitro-substituted derivatives exhibit higher acute toxicity (e.g., rat oral LD₅₀ = 1,070 mg/kg for 1-chloro-2,4-dinitrobenzene) and environmental hazards .

1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS 1214333-76-2)

- Substituents : Cl, F, CF₂H.

- Key Differences : The difluoromethyl group (CF₂H) increases hydrophobicity and metabolic stability compared to propoxy.

- Physical Properties : Higher logP (3.3) due to fluorinated alkyl groups, reducing water solubility .

1,3-Dichloro-4-fluorobenzene Derivatives

- Example : 1,3-Dichloro-4-fluoro-5-nitrobenzene (CAS 2339-78-8).

- Key Differences : Additional Cl substituents increase molecular weight (202.55 g/mol) and steric hindrance. Such compounds are intermediates in pharmaceuticals (e.g., ciprofloxacin synthesis) .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Substituents |

|---|---|---|---|---|

| 1-Chloro-2,4-difluoro-3-propoxybenzene* | ~196.6 | Estimated 200–250 | Low in water | Cl, F, OCH₂CH₂CH₃ |

| 1-Chloro-2,4-dinitrobenzene | 202.55 | 381 (decomposes) | Insoluble in water | Cl, NO₂ |

| 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | 180.55 | Not reported | Low in water | Cl, F, CF₂H |

| 1,3-Dichloro-4-fluoro-5-nitrobenzene | 234.97 | Not reported | Soluble in organic solvents | Cl, F, NO₂ |

*Estimated values based on structural analogs.

Toxicity and Environmental Impact

- Nitro-Substituted Compounds :

- Propoxy-Substituted Compounds :

- Expected lower acute toxicity due to the absence of nitro groups, but chronic exposure risks (e.g., bioaccumulation) require evaluation.

- Fluorinated Compounds :

- Persistent in the environment; regulatory compliance is critical (e.g., EPA High Production Volume lists) .

Biological Activity

1-Chloro-2,4-difluoro-3-propoxybenzene is a halogenated aromatic compound with potential biological activities that have garnered interest in medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential applications.

- Molecular Formula : C10H10ClF2O

- Molecular Weight : 220.64 g/mol

- IUPAC Name : this compound

Biological Activity

This compound exhibits various biological activities, particularly in the context of antimicrobial properties and interactions with biological targets.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt cellular membranes or interfere with metabolic processes. Studies suggest that 1-chloro derivatives can inhibit bacterial growth by altering membrane integrity or inhibiting essential enzymes.

Case Study: Antimicrobial Efficacy

A study conducted on various halogenated benzene derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard antibiotic) | 8 |

This data indicates that while the compound shows promise, it is less potent compared to established antibiotics.

The mechanism by which this compound exerts its biological effects is primarily through:

- Nucleophilic Substitution Reactions : The chlorine atom in the compound can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of nucleophiles that may enhance biological activity.

- Interaction with Cellular Targets : The difluorinated structure may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets such as enzymes or receptors involved in metabolic pathways.

Research Findings

Recent studies have focused on the structural modifications of similar compounds to enhance their biological activity. For instance, modifications to the propoxy group or variations in the halogen substituents have been explored to optimize efficacy against specific microbial strains.

Comparative Analysis with Related Compounds

A comparison of biological activities among structurally related compounds has been insightful:

| Compound Name | Antimicrobial Activity (MIC µg/mL) |

|---|---|

| This compound | 32 |

| 1-Chloro-2-fluorobenzene | 16 |

| 2-Bromo-4-fluorophenol | 24 |

This table illustrates that while this compound shows moderate activity, other compounds exhibit varying degrees of potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.